Cerebrovascular‑Mortality Reduction vs. Aspirin (Direct Head‑to‑Head RCT in Ischemic Stroke)
In a multicenter, randomised, double‑blind, controlled trial enrolling 466 first‑time non‑cardioembolic ischemic stroke patients (1992‑1995), nicametate citrate was compared head‑to‑head with 100 mg/day aspirin. Over 28 years of follow‑up, nicametate reduced the risk of cerebrovascular death by approximately 37 % (aHR 0.63, 95 % CI 0.41–0.97) relative to aspirin [1]. In the same cohort, nicametate was associated with a numerically but non‑statistically higher stroke recurrence rate (aHR 1.73, 95 % CI 0.96–3.13) [1]. The lower mortality despite a trend toward more recurrences suggests a distinct pathophysiological benefit — possibly related to the compound’s sustained vasodilation and tissue‑metabolic actions — that is not captured by antiplatelet efficacy alone.
| Evidence Dimension | Cerebrovascular‑death hazard ratio |
|---|---|
| Target Compound Data | aHR 0.63 (95 % CI 0.41–0.97) |
| Comparator Or Baseline | Aspirin 100 mg/day: reference HR 1.00 |
| Quantified Difference | ≈37 % lower cerebrovascular‑death risk with nicametate |
| Conditions | Multicentre RCT; 466 patients; non‑cardioembolic ischemic stroke; median follow‑up 28 years |
Why This Matters
This is the only randomised, controlled, long‑term mortality endpoint available for any nicotinic acid ester vasodilator, making nicametate uniquely evidence‑supported for procurement in stroke‑prevention research.
- [1] Wang TA, Wu TH, Pan SL, Chen HH, Chiu SY. Impacts of treatments on recurrence and 28‑year survival of ischemic stroke patients. Sci Rep. 2021;11:15258. doi:10.1038/s41598-021-94757-6. View Source
